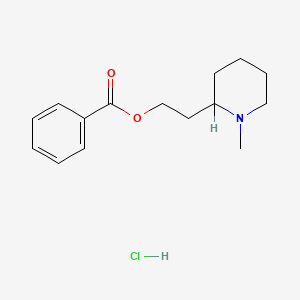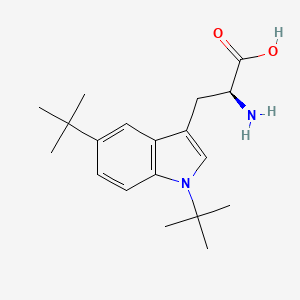![molecular formula C14H10BrClO2S B14436437 1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene CAS No. 76859-75-1](/img/structure/B14436437.png)
1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene is an organic compound that features a benzene ring substituted with bromine, sulfonyl, and chlorine groups
Preparation Methods
The synthesis of 1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The sulfonyl group can be introduced through sulfonation reactions, where benzene reacts with sulfur trioxide or chlorosulfonic acid . The chlorination of benzene can be achieved using chlorine gas in the presence of a catalyst like iron(III) chloride .
Chemical Reactions Analysis
1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the aromatic ring reacts with electrophiles.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the aromatic ring can undergo oxidation reactions.
Common reagents used in these reactions include bromine, chlorine, sulfur trioxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes .
Comparison with Similar Compounds
Similar compounds to 1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene include:
1-Bromo-2-chlorobenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Bromobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the ethenyl group, leading to different reactivity and applications.
1,2-Dichlorobenzene: Contains two chlorine atoms, which affects its chemical properties and reactivity compared to the bromine and sulfonyl-substituted compound.
Properties
CAS No. |
76859-75-1 |
|---|---|
Molecular Formula |
C14H10BrClO2S |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)sulfonylethenyl]-2-chlorobenzene |
InChI |
InChI=1S/C14H10BrClO2S/c15-12-5-7-13(8-6-12)19(17,18)10-9-11-3-1-2-4-14(11)16/h1-10H |
InChI Key |
ASVMWCQQMPQKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


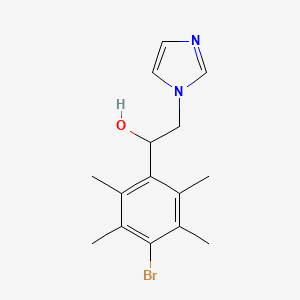

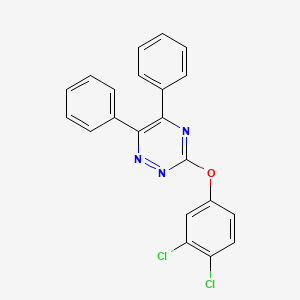
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
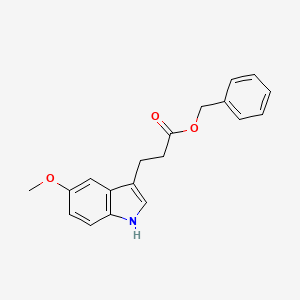
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
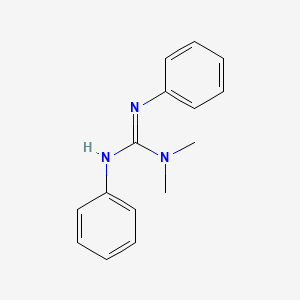
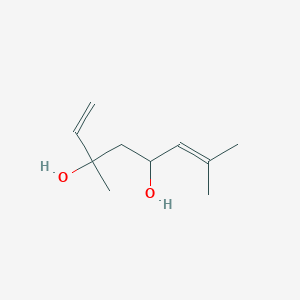
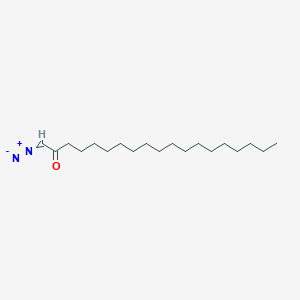
![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)
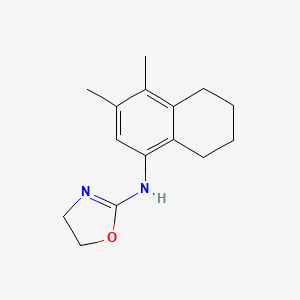
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)
